molecular formula C21H20N4O B333328 6-AMINO-3-(TERT-BUTYL)-4-(2-NAPHTHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

6-AMINO-3-(TERT-BUTYL)-4-(2-NAPHTHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Cat. No.: B333328
M. Wt: 344.4 g/mol
InChI Key: JDZIXYQCYRMXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-AMINO-3-(TERT-BUTYL)-4-(2-NAPHTHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrano[2,3-c]pyrazole core, which is a fused heterocyclic system, and is substituted with an amino group, a tert-butyl group, a naphthyl group, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(TERT-BUTYL)-4-(2-NAPHTHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a naphthyl aldehyde with a hydrazine derivative to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable diketone in the presence of a base to form the pyrano[2,3-c]pyrazole core. The final product is obtained after introducing the tert-butyl and amino groups through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-(TERT-BUTYL)-4-(2-NAPHTHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

6-AMINO-3-(TERT-BUTYL)-4-(2-NAPHTHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-AMINO-3-(TERT-BUTYL)-4-(2-NAPHTHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[2,3-c]pyrazole derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 6-AMINO-3-(TERT-BUTYL)-4-(2-NAPHTHYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

6-amino-3-tert-butyl-4-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C21H20N4O/c1-21(2,3)18-17-16(15(11-22)19(23)26-20(17)25-24-18)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,16H,23H2,1-3H3,(H,24,25)

InChI Key

JDZIXYQCYRMXHI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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